N-羟基洛卡塞林

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

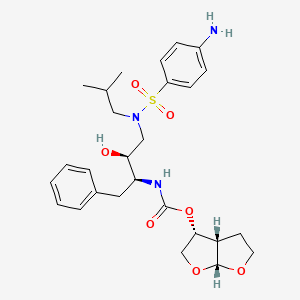

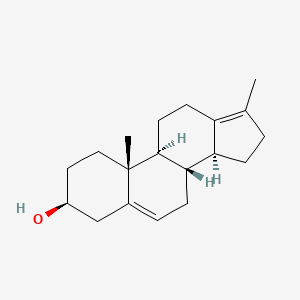

N-Hydroxy Lorcaserin, also known as 8-Chloro-2,3,4,5-tetrahydro-3-hydroxy-1-methyl-1H-3-benzazepine, is a product related to Lorcaserin . Lorcaserin is a serotonin 2C receptor agonist used in conjunction with physical activity and calorie restriction for weight loss in obese patients with a body mass index (BMI) of 30 and above, and in overweight patients with weight-related comorbidities .

Synthesis Analysis

The synthesis of Lorcaserin, the parent compound of N-Hydroxy Lorcaserin, has been described in literature. A simple and efficient enantioselective synthesis of Lorcaserin starting from easily accessible 3-chlorostyrene oxide has been described for the first time employing hydrolytic kinetic resolution as a source of chirality .Molecular Structure Analysis

The molecular formula of N-Hydroxy Lorcaserin is C11 H14 Cl N O and its molecular weight is 211.688 .科学研究应用

N-羟基洛卡塞林代谢和酶活性

N-羟基洛卡塞林是洛卡塞林的主要氧化代谢产物,是由多种人类细胞色素P450(P450)和含黄素单加氧酶(FMO)酶的活性所导致的。氧化代谢过程由酶如CYP1A2、CYP2A6、CYP2B6、CYP2C19、CYP2D6、CYP3A4和FMO1促进。这些酶对于生成N-羟基洛卡塞林以及其他代谢产物如7-羟基洛卡塞林、5-羟基洛卡塞林和1-羟基洛卡塞林至关重要,突显了该化合物广泛的代谢途径及其对药物相互作用和疗效的潜在影响 (Usmani, Chen, & Sadeque, 2012)。

抑制和蛋白结合

洛卡塞林N-磺酸酯,另一个重要的代谢产物,以及N-羟基洛卡塞林经过由人类磺酸转移酶(SULTs)如SULT1A1、SULT1A2、SULT1E1和SULT2A1催化的过程。这些酶的催化效率各不相同,其中SULT1A1对N-磺酸酯形成显示出最高效率。这种代谢活性表明由于多样化的酶参与,药物相互作用的可能性较低。此外,洛卡塞林N-磺酸酯具有高的血浆蛋白结合亲和力,表明循环中的游离水平较低,减少了不良反应或相互作用的潜在性 (Sadeque, Palamar, Usmani, Chen, Cerny, & Chen, 2016)。

作用机制

Target of Action

N-Hydroxy Lorcaserin primarily targets the serotonin 2C receptor (5-HT2C receptor) in the brain . These receptors are located almost exclusively in the brain, particularly in regions such as the choroid plexus, cortex, hippocampus, cerebellum, amygdala, thalamus, and hypothalamus . The 5-HT2C receptor plays a crucial role in regulating appetite and satiety .

Mode of Action

N-Hydroxy Lorcaserin acts as an agonist at the 5-HT2C receptor . It selectively activates these receptors, particularly in the anorexigenic pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus . This activation leads to increased satiety and decreased food intake .

Biochemical Pathways

The activation of the 5-HT2C receptors by N-Hydroxy Lorcaserin stimulates pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus . This leads to an increase in the release of alpha-melanocortin stimulating hormone, which results in decreased food intake and increased satiety .

Pharmacokinetics

The pharmacokinetic properties of N-Hydroxy Lorcaserin, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. For the parent compound Lorcaserin, it is known that it undergoes extensive hepatic metabolism, has a half-life of approximately 11 hours, and is primarily excreted via the kidneys .

Result of Action

The molecular and cellular effects of N-Hydroxy Lorcaserin’s action primarily involve the modulation of the serotonin system and the subsequent regulation of appetite. By selectively activating the 5-HT2C receptors, N-Hydroxy Lorcaserin influences the release of alpha-melanocortin stimulating hormone, which leads to increased feelings of satiety and decreased food intake .

Action Environment

The action, efficacy, and stability of N-Hydroxy Lorcaserin can be influenced by various environmental factors. It is known that the efficacy of Lorcaserin, the parent compound, can be enhanced when used in conjunction with lifestyle modifications such as increased physical activity and calorie restriction .

生化分析

Biochemical Properties

N-Hydroxy Lorcaserin interacts with the serotonin 2C receptor, a G protein-coupled receptor located in the brain . This interaction triggers a series of biochemical reactions that lead to the activation of the anorexigenic proopiomelanocortin neurons, which are involved in the regulation of appetite .

Cellular Effects

N-Hydroxy Lorcaserin influences cell function by modulating the activity of the serotonin 2C receptor . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N-Hydroxy Lorcaserin involves its binding to the serotonin 2C receptor . This binding event activates the receptor, leading to changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of N-Hydroxy Lorcaserin can vary with different dosages in animal models

Metabolic Pathways

N-Hydroxy Lorcaserin is involved in metabolic pathways related to the serotonin 2C receptor

属性

IUPAC Name |

(5R)-7-chloro-3-hydroxy-5-methyl-1,2,4,5-tetrahydro-3-benzazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-8-7-13(14)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,14H,4-5,7H2,1H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKJFJJRKLOMQV-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC2=C1C=C(C=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421747-19-4 |

Source

|

| Record name | Lorcaserin N-hydroxy | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421747194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LORCASERIN N-HYDROXY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZH44Z86BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B571524.png)

![5-Oxo-3,4,6,10-tetraaza-tricyclo[6.3.1.02,6]dodec-2-ene-10-carboxylic acid tert-butyl ester](/img/structure/B571525.png)